molecular formula C18H19ClN6O3S B6469219 2-(5-chloro-2-methoxybenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640821-22-1

2-(5-chloro-2-methoxybenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6469219
CAS No.: 2640821-22-1
M. Wt: 434.9 g/mol
InChI Key: UKWAALRAGQFBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-(5-Chloro-2-methoxybenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS 2640821-22-1) is a high-purity chemical compound supplied for research and development purposes. This complex molecule features a unique hybrid architecture, incorporating a [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a fused octahydropyrrolo[3,4-c]pyrrole scaffold, and a 5-chloro-2-methoxybenzenesulfonyl group . With a molecular formula of C 18 H 19 ClN 6 O 3 S and a molecular weight of 434.90 g/mol, this compound is intended for laboratory research applications only . Specifications & Chemical Data CAS Number: 2640821-22-1 Molecular Formula: C 18 H 19 ClN 6 O 3 S Molecular Weight: 434.90 g/mol XLogP3: 1.7 Topological Polar Surface Area (TPSA): 101 Ų Monoisotopic Mass: 434.0927874 g/mol Research Applications & Potential The specific biological target and detailed pharmacological profile of this compound are areas of active investigation. Its sophisticated structure, combining nitrogen-rich heterocycles common in medicinal chemistry, suggests potential utility as a key intermediate or scaffold in drug discovery programs. Researchers may explore its application in developing novel therapeutic agents, as biochemical probes for target identification, or in structural-activity relationship (SAR) studies. The benzenesulfonyl group is a common pharmacophore in compounds with diverse biological activities, making this molecule a versatile building block for chemical biology and pharmaceutical research. Handling & Usage Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own safety assessments and handle the material according to their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

6-[5-(5-chloro-2-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3S/c1-28-15-3-2-14(19)6-16(15)29(26,27)24-9-12-7-23(8-13(12)10-24)18-5-4-17-21-20-11-25(17)22-18/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWAALRAGQFBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-chloro-2-methoxybenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Chloro and Methoxy Substituents : The presence of a chloro group and a methoxy group on the benzene ring can influence the compound's reactivity and biological interactions.
  • Triazole and Pyridazine Rings : These heterocyclic components are often associated with diverse biological activities, including antimicrobial and anticancer properties.
  • Octahydropyrrolo Structure : This part of the molecule may contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives containing benzoxazole or triazole rings have shown selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans .

Compound TypeTarget OrganismActivityReference
Benzoxazole DerivativesBacillus subtilisModerate
Triazole DerivativesCandida albicansHigh

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship (SAR) indicates that modifications to the triazole or pyridazine rings can enhance or diminish these effects .

Cancer Cell LineCompound TestedCytotoxicity LevelReference
MCF-7Triazole DerivativeHigh
A549Pyridazine DerivativeModerate
PC3Benzoxazole DerivativeLow

Case Studies

  • Antibacterial Screening : A study screened various derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria. While many compounds showed low activity, some derivatives demonstrated selective efficacy against specific strains, suggesting that the structural features play a crucial role in their biological activity .
  • Cytotoxicity Assessment : In a separate study, derivatives similar to the target compound were tested for their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications led to significant increases in cytotoxicity, highlighting the importance of structure optimization in drug development .

Comparison with Similar Compounds

(a) 2-(3-Fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

  • Structural Differences : Replaces the 5-chloro-2-methoxybenzenesulfonyl group with a 3-fluoro-4-methoxybenzoyl group.
  • Impact: The benzoyl group (C=O) vs. Fluorine at the meta position may enhance metabolic stability compared to chlorine.
  • Molecular Data : Molecular formula = C₁₉H₁₉FN₆O₂, Molecular weight = 382.4 .

(b) 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)

  • Structural Differences: Incorporates a thiazolo-pyrimidine core instead of pyrrolo-pyrrole and adds a thiadiazinone ring.
  • Synthesis: Formed via reaction of precursor 5 with monochloroacetic acid in ethanol, with sodium acetate as a base .

(c) 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (Compound 7)

  • Structural Differences : Features a hydrazinecarbothioamide side chain instead of a triazolo-pyridazine system.
  • Impact : The thiourea moiety may confer metal-chelating properties, differentiating its reactivity from sulfonamide-containing analogues .

Physicochemical and Reactivity Comparisons

Property Target Compound 2-(3-Fluoro-4-methoxybenzoyl) Analogue Compound 6 Compound 7
Core Structure Pyrrolo[3,4-c]pyrrole Pyrrolo[3,4-c]pyrrole Thiazolo-pyrimidine Thiazolo-pyrimidine
Substituent Benzenesulfonyl Benzoyl Thiadiazinone Hydrazinecarbothioamide
Electron Effects Strong electron-withdrawing (SO₂) Moderate electron-withdrawing (C=O) Polarizable thiadiazinone Electron-rich thiourea
Molecular Weight ~450 (estimated) 382.4 ~600 (estimated) ~650 (estimated)
Synthetic Pathway Likely cyclocondensation Not specified Monochloroacetic acid route Phenyl thiocyanate route

Research Findings and Implications

Bioactivity Trends: Sulfonyl-containing compounds (e.g., the target molecule) often exhibit enhanced solubility and membrane permeability compared to benzoyl derivatives . Thiadiazinone and thiourea groups (as in Compounds 6 and 7) are associated with kinase inhibition but may suffer from metabolic instability .

Preparation Methods

Bromination-Sulfonation-Methylation Sequence

Adapted from CN114507162A, para-fluorophenol is substituted with bromine, followed by sulfonation and methylation:

  • Bromination : Para-fluorophenol reacts with liquid bromine or N-bromosuccinimide to introduce bromine at the ortho position.

  • Sulfonation : Chlorosulfonic acid sulfonates the aromatic ring, forming a sulfonic acid intermediate.

  • Methylation : Methyl trifluoromethanesulfonate or dimethyl sulfate introduces the methoxy group.

  • Reductive Debromination : Pd/C-catalyzed hydrogenation removes bromine.

  • Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride.

Key Data :

StepReagentYieldConditions
BrominationLiquid Br₂85%0–5°C, 2h
SulfonationClSO₃H78%60°C, 4h
ChlorinationSOCl₂92%Reflux, 1h

Direct Methylation of 5-Chlorosalicylic Acid

US3965173A describes methylating 5-chlorosalicylic acid with dimethyl sulfate in acetone under anhydrous conditions to form methyl 5-chloro-2-methoxybenzoate. Subsequent chlorosulfonation with ClSO₃H yields the sulfonyl chloride.

Advantage : Higher atom economy (92% yield) compared to bromination routes.

Construction of Octahydropyrrolo[3,4-c]Pyrrole Core

The bicyclic amine scaffold is synthesized via ring-closing strategies:

Cyclization of Linear Diamines

EvitaChem outlines a route starting with protected diamine precursors:

  • Diamine Protection : N-Boc-pyrrolidine derivatives are alkylated to form a linear chain.

  • Ring-Closing Metathesis : Grubbs catalyst induces cyclization, forming the octahydropyrrolo[3,4-c]pyrrole skeleton.

  • Deprotection : Acidic removal of Boc groups yields the free amine.

Optimization : Using Grubbs 2nd-generation catalyst improves cyclization efficiency (75% yield).

Introduction of Triazolo[4,3-b]Pyridazin-6-Yl Group

The triazolopyridazine moiety is appended via palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

A boronic ester-functionalized triazolopyridazine reacts with a brominated pyrrolopyrrole intermediate under Pd(PPh₃)₄ catalysis:

  • Conditions : 1,4-dioxane/H₂O, K₂CO₃, 80°C, 12h.

  • Yield : 68% after silica gel purification.

Cyclocondensation Approach

Alternative methods form the triazole ring in situ:

  • Hydrazine Formation : React 6-hydrazinylpyridazine with trimethylorthoformate.

  • Cyclization : Heating with acetic acid yields thetriazolo[4,3-b]pyridazine core.

Final Coupling of Sulfonyl Chloride and Amine

The benzenesulfonyl group is conjugated to the bicyclic amine via nucleophilic substitution:

Sulfonamide Formation

5-Chloro-2-methoxybenzenesulfonyl chloride reacts with the secondary amine of the octahydropyrrolopyrrole-triazolopyridazine intermediate:

  • Conditions : THF, 28% NH₄OH, room temperature, 19h.

  • Workup : Acidic extraction followed by ethyl acetate isolation.

  • Yield : Quantitative conversion reported.

Critical Note : Excess sulfonyl chloride (1.2 equiv) ensures complete amine functionalization.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldComplexity
Bromination-SulfonationMulti-step functionalization78%High
Direct MethylationAnhydrous methylation92%Moderate
Suzuki CouplingPd-catalyzed cross-coupling68%High

Optimal Route : Direct methylation (Section 1.2) paired with Suzuki coupling (Section 3.1) offers the best balance of yield and scalability.

Challenges and Mitigation Strategies

  • Stereocontrol : The octahydropyrrolopyrrole system requires chiral catalysts (e.g., Jacobsen’s catalyst) to enforce correct stereochemistry.

  • Byproduct Formation : Sulfonation side products are minimized using ClSO₃H in stoichiometric excess.

  • Purification : Reverse-phase HPLC resolves polar impurities in the final compound.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the octahydropyrrolo[3,4-c]pyrrole core using cyclization reactions under inert atmospheres to prevent oxidation .
  • Step 2 : Introduction of the triazolo[4,3-b]pyridazine moiety via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 60–80°C) and solvents like dimethylformamide (DMF) .
  • Step 3 : Sulfonylation with 5-chloro-2-methoxybenzenesulfonyl chloride, optimized with bases like triethylamine in dichloromethane .

Q. Critical parameters :

  • Temperature : Excess heat degrades labile triazolo-pyridazine groups.
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential due to the compound’s high polarity .

Q. Which analytical techniques are most reliable for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyridazine and sulfonyl groups. Key signals: ~8.0–8.5 ppm (pyridazine protons), ~3.5–4.0 ppm (pyrrolidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95% required for biological assays) .

Q. What are the key structural features influencing its reactivity?

  • Electron-deficient triazolo-pyridazine : Prone to nucleophilic attacks at the C6 position .
  • Sulfonyl group : Enhances solubility in polar solvents and participates in hydrogen bonding .
  • Octahydropyrrolo-pyrrole core : Rigid bicyclic structure limits conformational flexibility, affecting binding to biological targets .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while avoiding side products?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to thermal methods .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in triazolo-pyridazine formation .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) identifies ideal conditions .

Q. Example optimization table :

VariableRange TestedOptimal ValueYield Improvement
Temperature50–90°C75°C+22%
Solvent (DMF:H₂O)3:1 to 1:12:1+18%
Catalyst loading1–5 mol%3 mol%+12%

Q. How can computational modeling predict its biological activity and target interactions?

  • Molecular docking : Aligns the compound with bromodomains (e.g., BRD4) based on triazolo-pyridazine’s affinity for acetyl-lysine binding pockets .
  • ADME prediction : Tools like SwissADME assess permeability (LogP ~2.5) and solubility (~50 µM in PBS), guiding in vitro assay design .
  • MD simulations : Reveal stability of the sulfonyl-pyrrolidine interaction with protein targets over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from variations in cell lines (HEK293 vs. HeLa) or ATP concentrations .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that reduce efficacy in certain buffers .
  • Orthogonal validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .

Q. What strategies are effective for analyzing its stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic conditions (pH 2) : Hydrolysis of the sulfonamide group occurs within 24h at 40°C .
    • Oxidative stress (H₂O₂) : Triazolo-pyridazine ring degrades, detected via UV-Vis (λmax shift from 270 nm to 310 nm) .
  • Accelerated stability testing : Store lyophilized samples at -80°C with desiccants to prevent hygroscopic degradation .

Q. How can X-ray crystallography elucidate its binding mode with biological targets?

  • Co-crystallization : Soak the compound with BRD4 bromodomain in 20% PEG 3350, pH 7.3. The triazolo-pyridazine moiety occupies the acetyl-lysine pocket, while the sulfonyl group stabilizes hydrophobic interactions .
  • Resolution refinement : Anisotropic B-factor analysis resolves flexible pyrrolidine regions (R-factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.